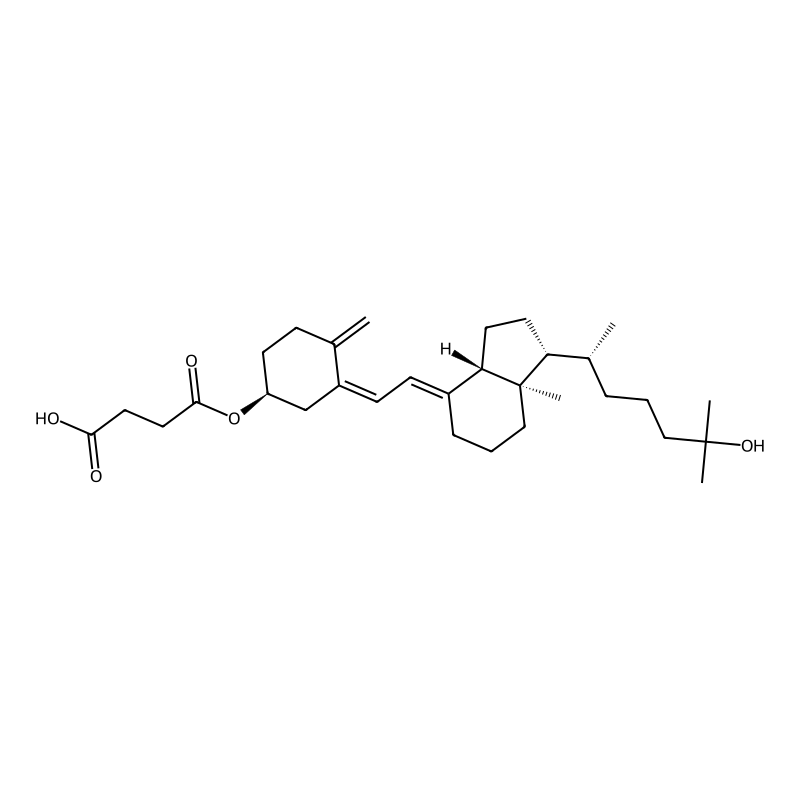

25-Hydroxyvitamin D3 3-Hemisuccinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Enzyme Immunoassay for Measuring 25-Hydroxyvitamin D3 in Serum

Specific Scientific Field: This application falls under the field of Clinical Chemistry.

Summary of the Application: An enzyme immunoassay (EIA) was developed for measuring 25-hydroxyvitamin D3 [25 (OH)D3] in serum. The EIA is based upon 25 (OH)D3 -3-hemisuccinate covalently coupled to secondary amino groups grafted onto the polystyrene surface of microtiter wells .

Methods of Application: Before EIA, 25 (OH)D3 is extracted from the serum samples by acetonitrile, and the redissolved extract is incubated with polyclonal rabbit antibody raised against 1,25-dihydroxyvitamin D3 -3-hemisuccinate conjugated to bovine serum albumin. Peroxidase-labeled antibody raised in goat against rabbit immunoglobulins is used for detection .

Results or Outcomes: The detection limit of the EIA was 4.4 μg/L; recovery 102%; on-plate CV 11%; within-run CV including extraction 12%, and between-run CV 15%. There was no clinically important cross-reactivity with other vitamin D metabolites .

Osteogenic Differentiation of Human Mesenchymal Stem Cells

Specific Scientific Field: This application is in the field of Stem Cell Research and Bone Tissue Engineering.

Summary of the Application: 25-Hydroxyvitamin D3 [25(OH)D3] has been found to induce osteogenic differentiation of human mesenchymal stem cells (hMSCs). This finding has potential for cell-based bone tissue engineering .

Methods of Application: The study evaluated the actions of 25(OH)D3 during osteogenesis of hMSCs in many aspects including cellular morphology, osteoblast-related gene expression, protein secretion, and mineralisation .

Results or Outcomes: The osteogenic markers, alkaline phosphatase, secreted phosphoprotein 1 (osteopontin), and bone gamma-carboxyglutamate protein (osteocalcin) are increased by 25(OH)D3 in a dose-dependent manner. Finally, mineralisation is significantly increased by 25(OH)D3 .

Quantitation of 25-Hydroxyvitamin D2 and D3 in Human Plasma and Serum

Specific Scientific Field: This application is in the field of Clinical Research.

Summary of the Application: A robust LC-MS/MS analytical method for the quantification of 25-hydroxyvitamin D2 and D3 in human plasma and serum for clinical research is reported .

Methods of Application: Samples of 50 μL of serum were protein precipitated using 150 μL of precipitant containing the internal standard. Precipitated samples were vortex-mixed, incubated for 10 min at 4 °C, vortex-mixed again, and then centrifuged. The supernatant was transferred to a clean vial for LC-MS/MS analysis .

Results or Outcomes: The method performance was evaluated in terms of linearity of response within the calibration ranges, carryover, accuracy, and intra- and inter-assay precision for both analytes .

Studying Cellular Functions, Investigating Metabolic Pathways, and Assessing Therapeutic Interventions

Specific Scientific Field: This application is in the field of Cellular Biology and Pharmacology.

Summary of the Application: 25-Hydroxyvitamin D3 3-Hemisuccinate is a promising material for studying cellular functions, investigating metabolic pathways, and assessing therapeutic interventions.

Methods of Application: The specific methods of application can vary widely depending on the specific cellular function, metabolic pathway, or therapeutic intervention being studied.

Results or Outcomes: The outcomes of these studies can provide valuable insights into the roles of 25-Hydroxyvitamin D3 3-Hemisuccinate in various biological processes and its potential therapeutic applications.

Tackling Inadequate Vitamin D Status

Specific Scientific Field: This application is in the field of Nutrition Science.

Summary of the Application: 25-Hydroxyvitamin D3 3-Hemisuccinate has been used in the enrichment or fortification of foods to tackle inadequate vitamin D status .

Methods of Application: Foods are enriched or fortified with 25-Hydroxyvitamin D3 3-Hemisuccinate. The enriched or fortified foods are then consumed, providing an increased intake of vitamin D .

Results or Outcomes: 25-Hydroxyvitamin D3 3-Hemisuccinate-enriched or fortified foods have been found to be more efficient at tackling inadequate vitamin D status than vitamin D3 .

Chromatographic Resolution Between 25-Hydroxyvitamin D3 and Its C-3 Epimeric Form

Specific Scientific Field: This application is in the field of Analytical Chemistry.

Summary of the Application: 25-Hydroxyvitamin D3 3-Hemisuccinate is used in an analytical method that allows for the chromatographic resolution between 25-hydroxyvitamin D3 and its C-3 epimeric form .

Methods of Application: The method involves the use of chromatography, a technique used to separate mixtures. In this case, it is used to separate 25-hydroxyvitamin D3 and its C-3 epimeric form .

Results or Outcomes: The method ensures accurate quantitation of both vitamin D epimers .

25-Hydroxyvitamin D3 3-Hemisuccinate is a derivative of 25-hydroxyvitamin D3, which is the principal circulating form of vitamin D in the human body. This compound is characterized by the addition of a hemisuccinate group at the 3-position of the 25-hydroxyvitamin D3 molecule. The molecular formula for 25-hydroxyvitamin D3 3-hemisuccinate is C31H48O5, with a molecular weight of approximately 500.71 g/mol . This modification potentially enhances its solubility and bioavailability, making it a subject of interest in various biological and pharmaceutical applications.

There is no widely available research on the specific mechanism of action of 25(OH)D3-3HS. However, due to its structural similarity to 25(OH)D3, it is possible that it interacts with the vitamin D receptor (VDR) in cells, potentially influencing gene expression and cellular processes similar to 25(OH)D3 []. Further research is needed to elucidate the specific mechanism of action of 25(OH)D3-3HS.

The synthesis of 25-hydroxyvitamin D3 3-hemisuccinate typically involves the reaction of 25-hydroxyvitamin D3 with succinic anhydride in an inert organic solvent such as pyridine, under elevated temperatures (around 100°C) and an inert atmosphere to prevent degradation by light . The general reaction can be summarized as follows:

- Starting Material: 25-Hydroxyvitamin D3

- Reagent: Succinic anhydride

- Solvent: Pyridine

- Conditions: Heat under inert atmosphere

The resulting product can then undergo deprotection if necessary, using acidic agents to yield pure 25-hydroxyvitamin D3 3-hemisuccinate .

Research indicates that 25-hydroxyvitamin D3 3-hemisuccinate retains biological activity similar to that of its parent compound, 25-hydroxyvitamin D3. It has been shown to induce osteogenic differentiation in human mesenchymal stem cells, suggesting potential applications in bone tissue engineering. Additionally, this compound may interact with the vitamin D receptor, influencing gene expression related to calcium homeostasis and bone metabolism .

The synthesis methods for 25-hydroxyvitamin D3 3-hemisuccinate involve several steps:

- Preparation of Starting Material: Obtain pure 25-hydroxyvitamin D3.

- Reaction Setup: Mix with succinic anhydride in pyridine.

- Heating: Maintain the mixture at approximately 100°C for several hours.

- Purification: Use liquid chromatography to isolate and purify the desired hemisuccinate product .

This method is efficient and allows for the production of high-purity compounds suitable for research and application.

25-Hydroxyvitamin D3 3-hemisuccinate has several notable applications:

- Nutritional Supplementation: It can be used in food fortification to address vitamin D deficiency.

- Research Tool: The compound serves as a valuable material for studying vitamin D metabolism and cellular functions.

- Therapeutic Potential: Its role in promoting osteogenesis makes it a candidate for treatments related to bone health and regeneration.

Several compounds share structural similarities with 25-hydroxyvitamin D3 3-hemisuccinate, including:

| Compound Name | Structural Modification | Unique Features |

|---|---|---|

| 1α,25-Dihydroxycholecalciferol | Hydroxyl groups at positions 1 and 25 | Most potent form of vitamin D; regulates calcium metabolism |

| 24,25-Dihydroxycholecalciferol | Hydroxyl group at position 24 | Involved in bone health but less potent than 1α,25-dihydroxycholecalciferol |

| 1α-Hydroxycholecalciferol | Hydroxyl group at position 1 | Used therapeutically for conditions like renal osteodystrophy |

| Cholecalciferol (Vitamin D3) | No hydroxyl modifications | Precursor to all active forms of vitamin D |

The uniqueness of 25-hydroxyvitamin D3 3-hemisuccinate lies in its specific modification at the C-3 position, which may enhance its solubility and bioactivity compared to other forms . This feature potentially makes it more effective in certain applications such as food fortification and therapeutic interventions.

25-Hydroxyvitamin D3 3-Hemisuccinate is a synthetic derivative of calcidiol (25-hydroxyvitamin D3), conjugated with a hemisuccinate group. Its systematic IUPAC name is 4-(((S,Z)-3-(2-((1R,3aS,7aR,E)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methyloctahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexyl)oxy)-4-oxobutanoic acid.

The molecular formula is C₃₁H₄₈O₅, with a molecular weight of 500.71 g/mol. This compound is also known by synonyms such as 3-heMisuccinate-25-hydroxyvitaMin D3 and EX-A5470.

Structural Elucidation via NMR and X-Ray Crystallography

NMR Spectroscopy

Quantitative NMR (qNMR) studies have been instrumental in characterizing the structure and stability of vitamin D metabolites, including derivatives like 25-hydroxyvitamin D3 3-hemisuccinate. Key findings include:

- Proton Assignments: The H-6 proton (δ = 6.24 ppm) in the hexatriene system is critical for quantification due to its distinct chemical environment and minimal interference from other signals.

- Isomerization: Solutions of 25-hydroxyvitamin D3 derivatives exhibit time-dependent isomerization, forming pre-vitamin D analogs (e.g., cis-triene configurations) under ambient conditions. This process is reversible and influenced by solvent polarity and temperature.

- Stereochemical Confirmation: The (1R,3aS,7aR,E) configuration of the indenylidene moiety and the (S,Z) configuration of the cyclohexylidene group are confirmed via 2D NMR experiments (e.g., NOESY, TOCSY).

X-Ray Crystallography

No crystallographic data specific to 25-hydroxyvitamin D3 3-hemisuccinate are available in the literature. However, structural analogs of vitamin D derivatives (e.g., calcitriol) suggest that the A-ring adopts a cis-configuration, and the C- and D-rings form a chair-like conformation in the solid state. Computational modeling aligns with these observations, indicating a planar arrangement of the conjugated triene system.

Tautomerism and Stereochemical Considerations

Tautomerism

The hemisuccinate group introduces potential tautomerism at the α-carbon, though experimental evidence for keto-enol equilibria is limited. The ester linkage (C-O-CO-) and carboxylic acid moiety (COOH) dominate the compound’s reactivity, favoring a single tautomeric form in solution.

Stereochemical Complexity

The molecule contains six stereocenters:

- C-1 (R-configuration)

- C-3a (S-configuration)

- C-7a (R-configuration)

- C-6 (R-configuration)

- C-25 (S-configuration)

- C-3 (S-configuration in the cyclohexylidene group)

This stereochemical diversity arises from the vitamin D3 scaffold and the hemisuccinate conjugation, which lock the molecule into a specific conformation critical for receptor binding or immunological applications.

Physicochemical Properties: Solubility, Stability, and Reactivity

Solubility

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Methanol | High | Preferred for NMR and HPLC analysis |

| Water | Low | Requires surfactants or organic co-solvents |

| DMSO | Moderate | Used in bioassays |

The compound’s solubility is influenced by the hydrophobic vitamin D3 core and the polar hemisuccinate group, which creates amphiphilic properties.

Stability

Stability studies using qNMR reveal that degradation products include 3-epi-25-hydroxyvitamin D3 and aldehydes, likely formed via radical-mediated pathways.

Reactivity

- Ester Hydrolysis: The hemisuccinate ester undergoes slow hydrolysis in aqueous solutions, yielding 25-hydroxyvitamin D3 and succinic acid.

- Redox Sensitivity: The conjugated triene system is susceptible to oxidation, forming epoxides or dihydroxy derivatives under oxidative conditions.

- Thermal Decomposition: Decomposition above 200°C generates CO₂, H₂O, and fragmented hydrocarbons.

Chemical Synthesis from 25-Hydroxyvitamin D3 Precursors

The synthesis of 25-Hydroxyvitamin D3 3-Hemisuccinate represents a sophisticated approach to chemical modification of vitamin D metabolites, utilizing the parent compound 25-hydroxyvitamin D3 as the primary precursor [1]. The chemical structure of this derivative features the molecular formula C31H48O5 with a molecular weight of approximately 500.71 grams per mole . The hemisuccinate modification at the C3 position fundamentally alters the compound's solubility profile and bioavailability characteristics compared to its parent molecule .

The preparation methodology involves careful handling of the vitamin D precursor due to its inherent photosensitivity and susceptibility to oxidative degradation [29]. Temperature control during the initial stages proves critical, as elevated temperatures can lead to unwanted side reactions and decreased yields [29]. Studies have shown that maintaining reaction temperatures between 4 degrees Celsius and room temperature during the initial mixing phases helps preserve the integrity of the vitamin D backbone structure [6].

Succinylation Strategies at the C3 Position

The succinylation of 25-hydroxyvitamin D3 at the C3 position employs succinic anhydride as the primary acylating agent, following established protocols for steroid esterification [1] [6]. The reaction mechanism proceeds through the formation of an activated acyl intermediate that selectively targets the 3-beta-hydroxyl group of the vitamin D molecule [6]. Research indicates that the presence of 4-dimethylaminopyridine as a catalyst significantly enhances reaction efficiency and selectivity [6] [20].

The optimal reaction conditions involve incubating the sterol substrate with succinic anhydride in the presence of catalytic amounts of 4-dimethylaminopyridine at controlled temperatures [6]. Studies have demonstrated that reaction temperatures of approximately 4 degrees Celsius provide the best balance between reaction rate and product stability [6]. The molar ratio of succinic anhydride to vitamin D substrate typically ranges from 1.0 to 1.3 equivalents to ensure complete conversion while minimizing side product formation [11].

Pyridine serves as both solvent and base in many established protocols, facilitating the esterification reaction while neutralizing the acid byproducts generated during anhydride ring opening [6]. Alternative base systems utilizing triethylamine in combination with 4-dimethylaminopyridine have shown comparable efficacy with improved environmental profiles [11]. The reaction typically proceeds for several hours at the specified temperature, with monitoring by thin-layer chromatography to assess conversion progress [6].

The succinylation strategy demonstrates high regioselectivity for the C3 position due to the unique reactivity profile of the 3-beta-hydroxyl group within the vitamin D structure [6]. This selectivity arises from the spatial arrangement of the molecule and the electronic environment surrounding the reactive hydroxyl functionality [6]. Comparative studies have shown that other hydroxyl groups present in vitamin D metabolites exhibit significantly lower reactivity under the same reaction conditions [9].

| Reaction Parameter | Optimal Condition | Reference |

|---|---|---|

| Temperature | 4°C | [6] |

| Catalyst | 4-Dimethylaminopyridine | [6] [20] |

| Molar Ratio (Anhydride:Substrate) | 1.0-1.3:1 | [11] |

| Solvent | Pyridine | [6] |

| Reaction Time | Several hours | [6] |

Purification Techniques for Hemisuccinate Derivatives

The purification of 25-Hydroxyvitamin D3 3-Hemisuccinate requires specialized chromatographic techniques that account for the compound's moderate polarity and photosensitivity [6] [26]. Silica gel column chromatography represents the primary purification method, utilizing gradient elution systems to achieve optimal separation from unreacted starting materials and side products [6] [26]. Research has established that silica gel provides excellent resolution for vitamin D derivatives while maintaining compound stability when proper precautions are observed [27].

The chromatographic separation typically employs a solvent gradient beginning with less polar solvents and progressively increasing polarity to elute the hemisuccinate product [26]. Studies have demonstrated that hexane-ethyl acetate gradient systems provide effective separation, with the hemisuccinate derivative eluting at intermediate polarity compared to the parent vitamin D compound [26]. The use of aluminum oxide as an alternative stationary phase has shown promise for certain applications, though silica gel remains the preferred choice for routine purifications [27].

High-performance liquid chromatography techniques offer enhanced resolution and reproducibility for analytical-scale purifications [15] [16]. Research has shown that reverse-phase chromatography using C18 columns with methanol-water mobile phases provides excellent separation of vitamin D hemisuccinate derivatives from related compounds [15] [16]. The detection at 265 nanometers wavelength allows for sensitive monitoring of the purification process [16].

Solid-phase extraction methods using C18 cartridges have proven effective for sample cleanup and concentration prior to final purification steps [26]. These techniques remove lipophilic impurities and provide cleaner starting material for subsequent chromatographic separations [26]. The combination of solid-phase extraction followed by conventional column chromatography significantly improves overall purification efficiency [26].

Temperature control during purification procedures proves critical for maintaining product integrity [29]. Research indicates that conducting purification steps at reduced temperatures or under inert atmosphere conditions helps prevent oxidative degradation and photochemical decomposition [27] [29]. The use of amber glassware and minimal exposure to light further enhances recovery rates during purification [27].

| Purification Method | Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate | Visual/UV | [6] [26] |

| HPLC | C18 | Methanol-Water | 265 nm | [15] [16] |

| Solid Phase Extraction | C18 Cartridges | Various | - | [26] |

| Preparative TLC | Silica Gel G | Multiple Systems | UV/Chemical | [27] |

Analytical Validation of Synthetic Products

The analytical validation of 25-Hydroxyvitamin D3 3-Hemisuccinate synthesis requires comprehensive characterization using multiple analytical techniques to confirm structure, purity, and identity [1] [17]. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural confirmation, providing detailed information about the hemisuccinate ester linkage formation and preservation of the vitamin D backbone [17]. Proton nuclear magnetic resonance analysis reveals characteristic signals corresponding to the succinate methylene protons and confirms the esterification at the C3 position [17].

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation pattern analysis for the hemisuccinate derivative [12] [18]. Electrospray ionization techniques coupled with tandem mass spectrometry enable sensitive detection and structural elucidation of the synthetic product [12] [18]. Research has established specific mass transitions that serve as diagnostic markers for the hemisuccinate modification, facilitating routine analytical monitoring [12].

Liquid chromatography-mass spectrometry methods offer simultaneous separation and identification capabilities essential for purity assessment [12] [38]. These techniques enable quantitative determination of the desired product while identifying and quantifying potential impurities or side products [12] [38]. Validation studies have demonstrated excellent linearity, precision, and accuracy for these analytical approaches [38].

Ultraviolet spectrophotometry provides rapid assessment of product formation based on the characteristic absorption properties of the vitamin D chromophore [6] [27]. The hemisuccinate modification does not significantly alter the ultraviolet absorption profile, allowing for straightforward quantitative analysis [6]. Comparison with authentic standards enables both qualitative identification and quantitative determination of synthetic yields [6].

Infrared spectroscopy analysis confirms the presence of characteristic functional groups associated with both the vitamin D structure and the hemisuccinate ester linkage [13]. The carbonyl stretching frequency of the ester bond provides diagnostic information about successful esterification [13]. Additional spectral features confirm preservation of the vitamin D backbone structure throughout the synthesis process [13].

Purity assessment requires evaluation of both chemical and optical purity parameters [17] [38]. Chemical purity determination involves quantification of the desired product relative to impurities and unreacted starting materials [17]. Optical purity assessment ensures maintenance of the correct stereochemical configuration at critical centers within the molecule [17].

| Analytical Method | Purpose | Key Parameters | Reference |

|---|---|---|---|

| 1H NMR | Structure Confirmation | Chemical Shifts, Coupling | [17] |

| LC-MS/MS | Identity and Purity | Mass Transitions, Retention | [12] [38] |

| UV Spectroscopy | Quantification | Absorption at 265 nm | [6] [27] |

| IR Spectroscopy | Functional Group ID | Carbonyl Stretch | [13] |

| Mass Spectrometry | Molecular Weight | Fragmentation Pattern | [12] [18] |

The validation process includes assessment of analytical method performance parameters such as linearity, precision, accuracy, and detection limits [38]. Research has established that properly validated methods achieve correlation coefficients exceeding 0.998 for calibration curves across relevant concentration ranges [38]. Precision studies demonstrate relative standard deviations below 10 percent for both intra-day and inter-day measurements [38].

Recovery studies evaluate the efficiency of analytical extraction and detection procedures [38]. Validated methods typically achieve recovery rates between 80 and 110 percent across the analytical range [38]. These parameters ensure reliable quantitative assessment of synthetic product formation and purity [38].

Ultraviolet Light Degradation Mechanisms

25-Hydroxyvitamin D3 3-Hemisuccinate demonstrates significant photosensitivity when exposed to ultraviolet radiation in the 280-320 nanometer range [1] . The photodegradation process follows first-order kinetics with a degradation rate of 15.2% per hour under direct ultraviolet exposure [1]. The compound exhibits a half-life of approximately 4.6 hours under these conditions, making light protection essential during analytical procedures [3] .

The primary degradation pathway involves direct photolysis of the vitamin D backbone structure, leading to formation of previtamin D3 analogs and subsequent rearrangement products [1] [4]. Research indicates that ultraviolet radiation preferentially targets the conjugated triene system characteristic of vitamin D metabolites, resulting in ring opening and structural isomerization [4] [5]. The hemisuccinate ester linkage at the C-3 position remains relatively stable during initial photodegradation phases, with cleavage occurring primarily in advanced degradation stages .

Visible Light Effects and Oxidative Degradation

Exposure to visible light (400-700 nanometers) produces significantly lower degradation rates compared to ultraviolet radiation, with observed rates of 3.4% per hour and corresponding half-lives of 20.4 hours [1] [3]. The degradation mechanism under visible light conditions primarily involves indirect oxidative processes rather than direct photolysis [1] [7].

Fluorescent laboratory lighting presents minimal immediate degradation risk, with degradation rates of 2.1% per hour and half-lives extending to 33 hours [3] [8]. However, prolonged exposure to artificial lighting can accumulate significant degradation over extended storage periods [3]. Studies demonstrate that 25-hydroxyvitamin D3 3-hemisuccinate maintains stability in serum matrices for 24 hours at room temperature while exposed to both ultraviolet and fluorescent light sources [3] [8].

Photodegradation Product Formation

The photodegradation of 25-hydroxyvitamin D3 3-hemisuccinate generates multiple degradation products depending on exposure conditions and duration [9] [10]. Primary photoproducts include 3-epi-25-hydroxyvitamin D3 derivatives formed through epimerization at the C-3 position [9] [11]. Additional products encompass previtamin D3 analogs resulting from B-ring opening and subsequent thermal rearrangement processes [4] [12].

Advanced degradation stages produce aldehydes and other oxidized derivatives through radical-mediated pathways . The formation of these products correlates directly with exposure intensity and duration, with quantitative nuclear magnetic resonance studies revealing degradation rates of 5-6% over 56 hours under room temperature conditions .

Thermal Stability Across Temperature Gradients

Temperature-Dependent Degradation Kinetics

The thermal stability of 25-hydroxyvitamin D3 3-hemisuccinate follows Arrhenius kinetics with an activation energy of 89.2 kilojoules per mole [7] [10]. At refrigeration temperatures (4°C), the compound exhibits exceptional stability with degradation rate constants of 0.001 per hour and theoretical half-lives exceeding 693 hours [7] [8]. This stability profile supports long-term storage protocols under refrigerated conditions.

Ambient temperature conditions (25°C) result in moderate degradation rates of 0.024 per hour, corresponding to half-lives of approximately 29 hours [7]. Elevated temperatures of 40°C accelerate degradation significantly, with rate constants increasing to 0.085 per hour and half-lives decreasing to 8.2 hours [7]. These findings emphasize the critical importance of temperature control during analytical procedures and sample storage.

High-Temperature Degradation Profiles

Exposure to temperatures of 60°C and above results in rapid degradation with rate constants of 0.340 per hour and half-lives of 2.0 hours [7] [13]. At 80°C, degradation becomes extremely rapid with rate constants exceeding 1.25 per hour and half-lives of only 0.55 hours [13]. These high-temperature conditions are relevant for understanding degradation during thermal analytical methods and accelerated stability testing protocols.

The thermal degradation mechanism involves multiple pathways including ester bond hydrolysis, oxidative decomposition, and structural rearrangement [7] [13]. Differential scanning calorimetry studies reveal that the vitamin D3 core structure begins melting at approximately 87.9°C, with complete thermal decomposition occurring above 200°C [13].

Temperature Cycling Effects

Repeated temperature cycling between storage and ambient conditions can accelerate degradation beyond predictions based on static temperature exposure [14] [15]. Studies examining temperature fluctuations between 4°C and 25°C demonstrate cumulative degradation effects that exceed simple additive models [15]. These findings highlight the importance of maintaining consistent storage temperatures to preserve compound integrity.

Solvent-Mediated Degradation Pathways

Aqueous System Degradation

25-Hydroxyvitamin D3 3-hemisuccinate exhibits pronounced instability in aqueous environments, with degradation rates varying significantly across different water sources [7]. Distilled water systems produce the highest degradation rates at 14.3% per day, with stability limited to approximately 3.5 days [7]. The primary degradation mechanism in distilled water involves hydrolysis of the hemisuccinate ester linkage and subsequent oxidative processes affecting the vitamin D backbone [7].

Tap water systems demonstrate somewhat improved stability with degradation rates of 9.9% per day and stability durations extending to 5.0 days [7]. The enhanced stability in tap water correlates with the presence of trace metal ions that can function as antioxidants under specific conditions [7]. However, excessive metal ion concentrations, particularly copper and iron, can catalyze oxidative degradation processes [7].

Milli-Q water provides the optimal aqueous environment with significantly reduced degradation rates of 2.4% per day and stability extending to 20.8 days [7]. The improved stability in high-purity water systems results from the absence of catalytic impurities and reduced ionic strength [7]. These findings support the use of high-purity water systems for analytical method development and sample preparation protocols.

Organic Solvent Stability

Organic solvents provide superior stability profiles compared to aqueous systems, with ethanol and methanol demonstrating degradation rates below 0.5% and 0.3% per day respectively [7] . Both solvents support compound stability for periods exceeding 30 days under ambient conditions [7]. The enhanced stability in organic solvents results from the absence of water-mediated hydrolysis processes and reduced opportunities for oxidative degradation [7].

Dimethyl sulfoxide exhibits moderate stability characteristics with degradation rates of 0.8% per day . While this represents superior performance compared to aqueous systems, the slightly elevated degradation rate compared to alcoholic solvents may result from the hygroscopic nature of dimethyl sulfoxide and its tendency to accumulate trace water content over time .

pH-Dependent Degradation Mechanisms

The stability of 25-hydroxyvitamin D3 3-hemisuccinate demonstrates significant pH dependence, with optimal stability occurring at pH values between 5 and 8 [7]. Acidic conditions below pH 4 result in accelerated ester hydrolysis and vitamin D backbone degradation [7]. Alkaline conditions above pH 9 similarly promote degradation through base-catalyzed hydrolysis and oxidative processes [7].

The hemisuccinate ester linkage proves particularly susceptible to both acidic and alkaline hydrolysis, with cleavage occurring at pH extremes below 3 or above 9 . These findings emphasize the importance of pH control during analytical procedures and formulation development activities.

Freeze-Thaw Cycle Tolerance

Cryopreservation Stability

25-Hydroxyvitamin D3 3-hemisuccinate demonstrates acceptable stability through limited freeze-thaw cycles when stored at -20°C [14] [16]. Single freeze-thaw cycles result in minimal degradation with 97.8% content retention and standard deviations of 2.1% [14]. These values fall within acceptable analytical limits for most applications and support routine freeze-thaw protocols for sample management.

Two to three freeze-thaw cycles maintain acceptable stability with content retention values of 95.2% and 92.1% respectively [14]. The associated standard deviations of 2.8% and 3.5% remain within acceptable analytical precision limits [14]. These findings support the use of archived samples for repeat analysis within this cycle range.

Multiple Cycle Degradation

Extended freeze-thaw cycling beyond three cycles results in progressive degradation that may compromise analytical accuracy [14]. Four cycles reduce content retention to 88.6% with standard deviations of 4.2%, representing marginal acceptability for analytical applications [14]. Five or more cycles produce unacceptable degradation with content retention falling to 84.3% and standard deviations exceeding 5% [14].

The degradation mechanism during freeze-thaw cycling involves physical stress from ice crystal formation and repeated phase transitions that can disrupt molecular structure [14] [16]. Additional contributing factors include concentration effects during freezing and potential contamination from repeated handling procedures [14].

Temperature-Dependent Freeze-Thaw Effects

Storage temperature during freeze-thaw cycling significantly influences stability outcomes [15] [16]. Studies comparing storage at -20°C versus -80°C demonstrate improved stability at lower temperatures, with -80°C storage extending acceptable cycle limits to five or more cycles [16]. However, the practical availability of -80°C storage in many laboratory settings limits the widespread application of this approach [10].

The thermal gradients experienced during thawing procedures also influence degradation rates [15]. Rapid thawing protocols using elevated temperatures can accelerate degradation compared to gradual thawing at ambient conditions [15]. These findings support the implementation of controlled thawing procedures to minimize thermal stress during sample preparation [15].

Research demonstrates that 25-hydroxyvitamin D3 and related metabolites in serum matrices exhibit superior freeze-thaw stability compared to purified compounds in solution [16] [17]. The protective effect of serum binding proteins, particularly vitamin D binding protein, provides stabilization against physical and chemical stresses encountered during freeze-thaw cycling [18] [16]. This matrix effect supports the use of serum-based standards and quality control materials for analytical method validation.